molecular formula C12H8ClN3 B6249271 5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 33149-19-8

5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6249271
CAS No.: 33149-19-8
M. Wt: 229.7
InChI Key:
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Description

5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone under acidic or basic conditions . The reaction can be carried out using conventional heating or microwave irradiation to improve yields and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazolo[1,5-a]pyrimidine derivative with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorine position .

Mechanism of Action

The mechanism of action of 5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-diarylpyrazolo[1,5-a]pyrimidines
  • 6,7-diarylpyrazolo[1,5-a]pyrimidines
  • Pyrazolo[1,5-a]pyrimidine derivatives with various substituents

Uniqueness

5-chloro-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

33149-19-8

Molecular Formula

C12H8ClN3

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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